Ophiopogonone C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonone C typically involves the extraction from the tuber of Ophiopogon japonicus using hydro-ethanolic (80%) soluble fractions . The process includes applying a gradient system of water and methanol (40:60 to 30:70) using a C18 column in semi-preparative high-performance liquid chromatography . Silica gel column chromatography is also employed to fractionate the extract .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar extraction and purification techniques as those used in laboratory settings. The scalability of these methods depends on the availability of raw plant material and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Ophiopogonone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Ophiopogonone C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, this compound is investigated for its antioxidant, anti-inflammatory, and anticancer activities . It also shows promise in the treatment of cardiovascular diseases and neurodegenerative disorders . In industry, this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Ophiopogonone C involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . For instance, this compound has been shown to inhibit the activity of protein tyrosine kinases, which play a crucial role in cell signaling and growth . Additionally, it can scavenge free radicals and reduce oxidative damage to cells .
Comparison with Similar Compounds
Ophiopogonone C is compared with other homoisoflavonoids, such as ophiopogonanone D, ophiopogonone E, and ophiopogonanone F . These compounds share similar structural features but differ in their specific functional groups and bioactivities . This compound is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological properties . The comparison highlights the diversity within the homoisoflavonoid class and underscores the importance of structural variations in determining bioactivity .
Properties
Molecular Formula |
C19H14O7 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C19H14O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21-22H,4,8H2,1H3 |
InChI Key |
MNAZQDBGIVJQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
Origin of Product |
United States |
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